molecular formula C16H17N3OS2 B2892241 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034252-16-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2892241
CAS No.: 2034252-16-7
M. Wt: 331.45
InChI Key: UDMOAQOEXYCCOJ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a pyrazole core linked to a thiophene carboxamide moiety. This specific structural combination places it within a class of compounds of significant interest in modern medicinal chemistry and neuroscience research. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . They are frequently investigated for their potential to interact with central nervous system targets; for instance, structurally related pyrazole-thiophene carboxamides have been identified as novel, potent, and selective Monoamine Oxidase B (MAO-B) inhibitors . MAO-B inhibition is a well-validated mechanism for improving memory and cognition in model systems, suggesting a potential research pathway for this compound in neuropharmacology . Furthermore, the thiophene carboxamide group is a common pharmacophore that can contribute to a molecule's ability to engage in key hydrogen bonding interactions with biological targets, thereby influencing potency and selectivity. Researchers may explore this compound as a chemical tool for studying neurodegenerative pathways or as a lead structure for the development of new therapeutic agents for cognitive disorders. Its structure offers a point of diversification for structure-activity relationship (SAR) studies aimed at optimizing affinity and understanding the binding requirements for related enzymatic targets.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(13-5-7-21-10-13)9-17-16(20)15-4-3-6-22-15/h3-8,10,14H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOAQOEXYCCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃S. The compound features:

  • Pyrazole Ring : Known for its diverse biological activities.
  • Thiophene Moiety : Enhances the compound's interaction with biological targets.
  • Carboxamide Group : Contributes to solubility and binding affinity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound demonstrated significant antibacterial activity against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
4a0.30 μg/mLEscherichia coli

These results suggest that the compound could inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)Reference
A549 (lung cancer)12.5
H460 (lung cancer)10.0
HT-29 (colon cancer)15.0

The mechanism of action may involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds with similar structures have shown to reduce pro-inflammatory cytokine production in vitro.

Inflammatory CytokineIC50 (μM)Reference
TNF-alpha20
IL-615

This suggests that this compound may possess therapeutic potential in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: Anticancer Mechanisms

In another study focusing on lung cancer cell lines, a series of pyrazole-based compounds were tested for their ability to induce apoptosis. The findings revealed that specific substitutions on the pyrazole ring increased cytotoxicity against A549 cells, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

Pyrazole-Containing Thiophene Carboxamides
  • Target Compound: The pyrazole ring (3,5-dimethyl) is directly attached to the ethyl linker, while the thiophen-3-yl group introduces steric and electronic effects. This configuration contrasts with compounds like 5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6, ), which features a partially saturated pyrazolone ring. The dihydro-pyrazole in Compound 6 may reduce aromaticity compared to the fully unsaturated pyrazole in the target compound .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analog replaces the pyrazole-ethyl-thiophen-3-yl side chain with a nitro-substituted phenyl group. The dihedral angle between the thiophene and benzene rings (8.5–13.5°) is comparable to furan-based analogs, suggesting similar conformational flexibility .
Thiadiazole and Imidazole Derivatives
  • 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides (): These compounds replace pyrazole with a thiadiazole core. For example, N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) has a melting point of 175–177°C, indicating higher thermal stability than many pyrazole-thiophene hybrids .
  • Imidazole-Thiophene Hybrids (): Compounds like 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) incorporate imidazole rings, which may enhance nitro-group-mediated reactivity compared to pyrazole systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound 331.5 Not reported 3,5-Dimethylpyrazole, thiophen-3-yl
N-(2-Nitrophenyl)thiophene-2-carboxamide 252.3 397 2-Nitrophenyl
Compound 6 () 292.3 208–210 3-Methylpyrazolone
18l () 332.8 175–177 3-Chlorophenyl, pyridinyl-thiadiazole

Key Observations :

  • The nitro-substituted derivative () exhibits the highest melting point (397°C), likely due to strong intermolecular interactions (e.g., C–H⋯O/S) absent in the target compound .

Q & A

Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for further development?

  • Methodological Answer : Use 96-well plates for parallel synthesis and robotic liquid handling. Screen against panels of targets (e.g., kinase inhibitors, antimicrobial panels). Apply machine learning (Random Forest, SVM) to predict bioactivity from molecular descriptors (logP, topological polar surface area). Validate hits with dose-response curves and ADMETox profiling .

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